![molecular formula C20H18ClN3O2S B2422999 3-[(2-氯苯基)甲基]-7-(吡咯烷-1-羰基)-2-硫代亚磺基-1H-喹唑啉-4-酮 CAS No. 422273-48-1](/img/structure/B2422999.png)

3-[(2-氯苯基)甲基]-7-(吡咯烷-1-羰基)-2-硫代亚磺基-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

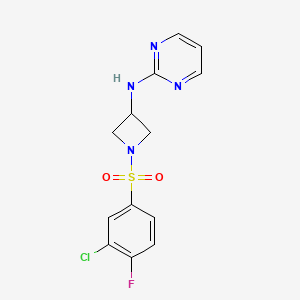

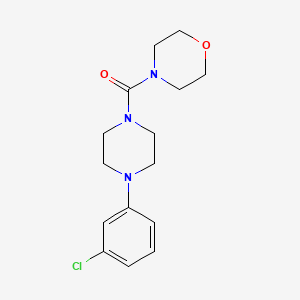

The compound “3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains several functional groups and structural features, including a quinazolinone ring, a pyrrolidine ring, a sulfanylidene group, and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinazolinone and pyrrolidine rings would contribute to the rigidity of the molecule, while the sulfanylidene group could potentially participate in tautomeric shifts .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the pyrrolidine ring could potentially undergo N-alkylation reactions, while the quinazolinone ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carbonyl group and the potential for hydrogen bonding could impact its solubility .科学研究应用

Anticonvulsant Activity

The synthesis of Oprea1_841625 derivatives has revealed their potential as anticonvulsant agents. In acute models of epilepsy, these compounds were evaluated using the following tests:

- Subcutaneous Pentylenetetrazole (sc PTZ) : The most active derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) , outperformed valproic acid .

Antinociceptive Activity

Given the overlap between anticonvulsant and neuropathic pain management drugs, researchers investigated the antinociceptive activity of Oprea1_841625 derivatives. Specifically, compounds 6 and 19 were tested in the formalin model of tonic pain. These promising compounds exhibited potential in alleviating pain .

Molecular Mechanism of Action

For compound 6, the most active derivative, the likely molecular mechanism of action involves interaction with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. This dual-channel effect contributes to its anticonvulsant properties .

Receptor Affinity

The affinity of compounds 6 and 19 was assessed for various receptors:

Safety Profile

Both compounds 6 and 19 exhibited no significant cytotoxic effects, making them promising candidates for further investigation .

Other Potential Applications

While the primary focus has been on anticonvulsant and antinociceptive properties, Oprea1_841625 derivatives may have additional applications. Further research could explore their effects in other contexts, such as neuroprotection or related therapeutic areas .

安全和危害

未来方向

属性

IUPAC Name |

3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c21-16-6-2-1-5-14(16)12-24-19(26)15-8-7-13(11-17(15)22-20(24)27)18(25)23-9-3-4-10-23/h1-2,5-8,11H,3-4,9-10,12H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAGYQUNZCRIKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloroethanone](/img/structure/B2422917.png)

![2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2422922.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422924.png)

![(E)-N-(2-bromophenyl)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2422927.png)

![N-[(1-Prop-2-enoylpiperidin-2-yl)methyl]acetamide](/img/structure/B2422928.png)

![3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422932.png)

![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2422936.png)